尿石素 M5

描述

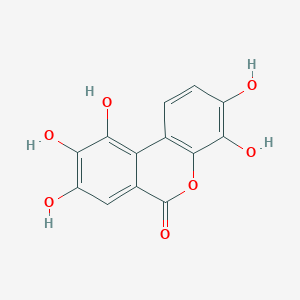

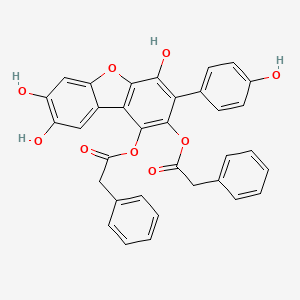

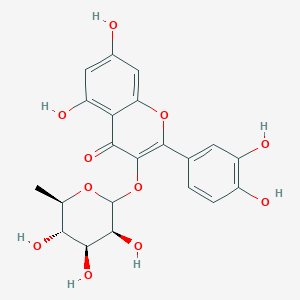

urolithin M5 is a chemical compound with the molecular formula C13H8O7. It is known for its unique structure, which includes multiple hydroxyl groups and a chromenone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

科学研究应用

urolithin M5 has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

作用机制

Urolithin M5, also known as 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one, is a metabolite derived from the gut microbial action on ellagitannins and ellagic acid-rich foods . This compound has been found to have significant biological activities, particularly in the context of antiviral activity .

Target of Action

Urolithin M5 primarily targets the neuraminidase (NA) enzyme . NA is a key enzyme in the life cycle of influenza viruses, facilitating the release of progeny viruses from infected cells . By inhibiting this enzyme, Urolithin M5 can suppress the viral NA activity, thereby inhibiting the replication of the influenza virus .

Mode of Action

Urolithin M5 interacts with its target, the neuraminidase enzyme, by binding to it and inhibiting its activity . This inhibition prevents the release of progeny viruses from infected cells, thereby suppressing the spread of the influenza virus within the host .

Biochemical Pathways

The primary biochemical pathway affected by Urolithin M5 is the life cycle of the influenza virus. By inhibiting the neuraminidase enzyme, Urolithin M5 disrupts the viral replication process . This leads to a decrease in the spread of the virus within the host, thereby reducing the severity of the infection .

Pharmacokinetics

It is known that urolithin m5 is a metabolite produced by the gut microbiota from dietary ellagitannins and ellagic acid . It is suggested that the bioavailability of Urolithin M5 may be influenced by factors such as the composition of the gut microbiota and the dietary intake of ellagitannins and ellagic acid .

Result of Action

The primary result of Urolithin M5’s action is the inhibition of influenza virus replication. In vitro and in vivo studies have shown that Urolithin M5 can inhibit the activity of the influenza virus, increase the survival rate, and improve pulmonary edema in pr8-infected mouse models .

Action Environment

The action of Urolithin M5 is influenced by various environmental factors. The composition of the gut microbiota, which plays a crucial role in the production of Urolithin M5, can be influenced by factors such as diet, age, and health status . Additionally, the dietary intake of ellagitannins and ellagic acid, the precursors of Urolithin M5, can also influence the production and bioavailability of this compound .

生化分析

Biochemical Properties

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways. Additionally, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one interacts with reactive oxygen species (ROS), thereby exhibiting antioxidant properties .

Cellular Effects

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one influences various cellular processes. It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are critical for cell proliferation, differentiation, and apoptosis. Furthermore, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one affects gene expression by regulating transcription factors and epigenetic modifications . It also impacts cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one involves several binding interactions with biomolecules. It binds to the active sites of phosphodiesterase enzymes, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one can activate or inhibit various transcription factors, resulting in changes in gene expression . It also modulates the activity of enzymes involved in oxidative stress responses, thereby exerting its antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These effects are dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .

Metabolic Pathways

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is involved in several metabolic pathways. It is metabolized by phase I and phase II enzymes, including cytochrome P450 enzymes and conjugating enzymes . These metabolic processes result in the formation of various metabolites, which can have different biological activities . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution . The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins . This localization can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and proteins . This subcellular localization is essential for the compound’s role in cellular processes and its overall biological activity .

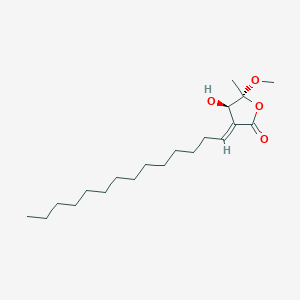

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of urolithin M5 typically involves the hydroxylation of benzo[c]chromen-6-one. The reaction conditions often require the use of strong oxidizing agents to introduce the hydroxyl groups at the desired positions on the aromatic ring. Common reagents used in this process include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

化学反应分析

Types of Reactions

urolithin M5 undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove hydroxyl groups or to convert them into other functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or thiols .

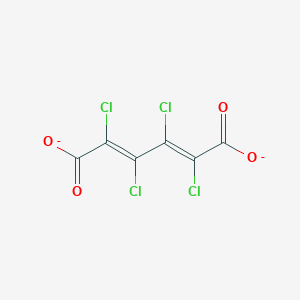

相似化合物的比较

Similar Compounds

3,4,5,7,8-Pentahydroxyflavone: Another polyhydroxy compound with antioxidant properties.

3,4,5,6,7-Pentahydroxyflavone: Similar structure but different hydroxylation pattern.

3,4,5,6,8-Pentahydroxyflavone: Another isomer with potential biological activity.

Uniqueness

urolithin M5 is unique due to its specific hydroxylation pattern and chromenone core.

属性

IUPAC Name |

3,4,8,9,10-pentahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELMDXUEWHBWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Urolithin M5 exert its antiviral effects against influenza?

A: Research indicates that Urolithin M5 demonstrates antiviral activity by directly inhibiting the enzymatic activity of influenza neuraminidase (NA) []. NA is a crucial enzyme for the influenza virus, facilitating the release of newly formed viral particles from infected cells and aiding in viral spread within the host. By suppressing NA activity, Urolithin M5 can potentially hinder the virus's ability to replicate and infect new cells.

Q2: Beyond its antiviral properties, what other biological activities have been attributed to Urolithin M5?

A: Studies have identified Urolithin M5 as a bioactive compound with potential benefits for brain health. Computational investigations, specifically molecular docking studies, have suggested that Urolithin M5 exhibits interactions with the enzyme acetylcholinesterase (AChE) []. AChE is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a vital role in cognitive functions such as memory and learning. This interaction with AChE highlights Urolithin M5 as a potential candidate for further research in the context of neuroprotective therapies.

Q3: What is the source of Urolithin M5, and are there any traditional medicinal uses associated with its plant sources?

A: Urolithin M5 has been isolated from the leaves of Canarium album (Lour.) DC., also known as Ganlanye (GLY) []. Interestingly, GLY has a history of use in traditional Chinese medicine, particularly for addressing ailments categorized as "warm diseases." This traditional application aligns with the recent findings highlighting Urolithin M5's antiviral properties against influenza, supporting the historical use of GLY in managing similar conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate](/img/structure/B1258301.png)

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258308.png)

![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)